2-Bromo-2-(4-methoxyphenyl)acetic acid

Description

General Significance in Advanced Organic Synthesis

The utility of α-halo-α-aryl acetic acids in advanced organic synthesis is extensive. The presence of the halogen at the α-position makes them susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. youtube.com This reactivity is fundamental to the construction of more complex molecular architectures. For instance, these compounds serve as precursors in the synthesis of α-amino acids through amination reactions. youtube.com

Furthermore, they are employed in the preparation of esters and amides, which are pivotal intermediates in the synthesis of numerous biologically active molecules. google.com The aryl group can be functionalized to modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity and the properties of the resulting products. Their role as building blocks extends to the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov

Structural Context: The α-Bromo-α-(4-methoxyphenyl)acetic Acid System

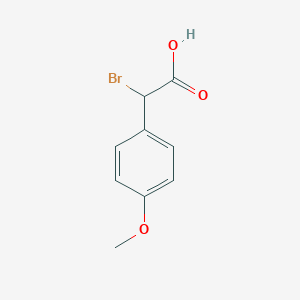

Within the broader class of α-halo-α-aryl acetic acids, 2-Bromo-2-(4-methoxyphenyl)acetic acid is a notable example. Its structure features a bromine atom and a carboxylic acid group on the α-carbon, which is attached to a p-methoxyphenyl ring. sigmaaldrich.com The methoxy (B1213986) group at the para position of the phenyl ring is an electron-donating group, which can influence the reactivity of the benzylic position and the aromatic ring itself.

This specific arrangement of functional groups makes it a versatile reagent. The bromo- and carboxylic acid moieties are key reactive sites, while the methoxyphenyl group can participate in various aromatic substitution reactions. The interplay of these components dictates its chemical behavior and its utility in synthetic pathways.

Overview of Contemporary Research Trajectories

Current research involving α-halo-α-aryl acetic acids, including this compound and its isomers, is focused on several key areas. A significant trajectory is their application as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comchemimpex.com For example, derivatives of bromophenylacetic acids are used in the development of anti-inflammatory drugs, analgesics, and herbicides. chemimpex.comwikipedia.org

Researchers are also exploring their use in the synthesis of natural products and complex organic molecules. For instance, 3-bromo-4-methoxyphenylacetic acid has been utilized in the synthesis of combretastatin (B1194345) A-4 and verongamine. nih.gov Additionally, there is ongoing investigation into new synthetic methodologies that utilize these compounds, such as in coupling reactions and as precursors for more intricate organic structures. chemimpex.com The development of enantioselective reactions involving aryl acetic acid esters is another active area of research, aiming to produce chiral molecules with high stereochemical control. nih.gov

Chemical and Physical Properties of this compound and Related Compounds

The following table summarizes key physical and chemical properties of this compound and its structural isomers. These properties are crucial for their application in various synthetic procedures.

| Property | This compound | 2-Bromo-4-methoxyphenylacetic acid | 3-Bromo-4-methoxyphenylacetic acid | 4-Bromophenylacetic acid |

| Molecular Formula | C₉H₉BrO₃ sigmaaldrich.com | C₉H₉BrO₃ chemimpex.comsigmaaldrich.com | C₉H₉BrO₃ nih.gov | C₈H₇BrO₂ wikipedia.org |

| Molecular Weight | 245.07 g/mol sigmaaldrich.com | 245.07 g/mol chemimpex.comsigmaaldrich.com | 245.07 g/mol nih.gov | 215.046 g/mol wikipedia.org |

| Melting Point | Solid (form) sigmaaldrich.com | 127-131 °C chemimpex.comsigmaaldrich.com | 113.15-114.05 °C nih.gov | 118 °C wikipedia.org |

| Appearance | - | Cream color powder chemimpex.com | White crystalline powder nih.gov | White solid wikipedia.org |

| CAS Number | Not explicitly found for this isomer | 66916-99-2 chemimpex.comsigmaaldrich.com | 774-81-2 nih.gov | 1878-68-8 wikipedia.org |

| Solubility | - | Soluble in Methanol lookchem.com | - | - |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYJNYKGUSUPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299677 | |

| Record name | 2-bromo-2-(4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17478-44-3 | |

| Record name | NSC132001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-2-(4-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 2 4 Methoxyphenyl Acetic Acid

Multistep Syntheses from Diverse Precursors

One multistep approach involves building the core structure from simpler molecules. For instance, a synthetic route can start from 4-methoxybenzaldehyde. A reaction with tribromomethane (CHBr₃) and potassium hydroxide (B78521) (KOH) in a suitable solvent system can yield the target α-bromo acid.

Another strategy involves the use of 2-(2-bromo-4-methoxyphenyl)acetonitrile. This nitrile can be synthesized and then subsequently hydrolyzed to the carboxylic acid.

A common feature of multistep syntheses is the strategic conversion of one functional group into another. In the context of synthesizing 2-Bromo-2-(4-methoxyphenyl)acetic acid, the final step is often the hydrolysis of a derivative.

For example, the corresponding methyl ester, methyl 2-bromo-2-(4-methoxyphenyl)acetate, can be hydrolyzed to the carboxylic acid. Similarly, the hydrolysis of 2-bromo-2-(4-methoxyphenyl)acetonitrile (B6147609) under acidic or basic conditions will yield the desired carboxylic acid. This approach is particularly useful as nitriles can be prepared from the corresponding benzyl (B1604629) halides.

Table 2: Examples of Multistep Synthesis Precursors and Intermediates

| Precursor | Intermediate(s) | Final Step |

|---|---|---|

| 4-Methoxybenzaldehyde | Not applicable (direct conversion) | Reaction with CHBr₃/KOH |

| 2-(2-bromo-4-methoxyphenyl)acetonitrile | - | Hydrolysis |

| Methyl 2-bromo-2-(4-methoxyphenyl)acetate | - | Hydrolysis |

Enantioselective Synthesis of Chiral this compound

Since the α-carbon of this compound is a stereocenter, the molecule can exist as two enantiomers. Enantioselective synthesis aims to produce a single enantiomer, which is crucial in many applications, particularly in pharmaceuticals.

The synthesis of chiral α-bromo aryl-acetic acids can be challenging. One established strategy involves the use of chiral auxiliaries. rsc.orgtcichemicals.com A chiral auxiliary is a temporary chiral group that is attached to the substrate molecule to direct a subsequent reaction to occur with high stereoselectivity. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are well-known chiral auxiliaries that have been successfully used in a wide range of asymmetric transformations. researchgate.net Another practical chiral auxiliary is pseudoephenamine, which has shown excellent stereocontrol in alkylation reactions. nih.gov

The general approach involves attaching a chiral auxiliary to a derivative of 4-methoxyphenylacetic acid. Subsequent bromination at the α-position is then directed by the chiral auxiliary, leading to a diastereomeric mixture where one diastereomer is predominantly formed. Separation of the diastereomers followed by the removal of the chiral auxiliary affords the desired enantiomerically enriched this compound. Dynamic resolution strategies, such as dynamic kinetic resolution (DKR), can also be employed with configurationally labile α-bromoacid derivatives to enhance the yield of the desired enantiomer. rsc.orgresearchgate.net

Asymmetric Catalysis in α-Functionalization, e.g., Cinchona Alkaloid Catalysis

The direct asymmetric α-bromination of carbonyl compounds presents a formidable challenge due to the difficulty in controlling the stereoselectivity of the halogenation step. While the use of cinchona alkaloids as organocatalysts has proven effective in a wide array of asymmetric transformations, specific application to the α-bromination of 4-methoxyphenylacetic acid to yield this compound is not extensively documented in peer-reviewed literature. rsc.orgnih.govdovepress.com

However, the principles of asymmetric organocatalysis suggest a plausible pathway. Cinchona alkaloid derivatives, particularly those modified to enhance their catalytic activity and selectivity, could be employed to catalyze the reaction between an ester of 4-methoxyphenylacetic acid and a brominating agent, such as N-bromosuccinimide (NBS). nih.gov The catalyst would likely interact with the substrate to create a chiral environment, directing the approach of the brominating agent to one face of the enolate intermediate, thereby inducing enantioselectivity. The general mechanism would involve the formation of an enolate from the starting ester, which is then captured by the electrophilic bromine source within the chiral pocket of the catalyst.

Table 1: Hypothetical Asymmetric α-Bromination of a 4-Methoxyphenylacetic Acid Derivative

| Entry | Catalyst | Brominating Agent | Solvent | Temperature (°C) | Proposed Outcome |

| 1 | Cinchona Alkaloid Derivative | N-Bromosuccinimide (NBS) | Toluene | -78 to rt | Enantiomerically enriched this compound ester |

Diastereoselective Synthesis Utilizing Chiral Templates

Diastereoselective synthesis relies on the use of a chiral starting material or reagent to introduce a new stereocenter with a defined relationship to the existing one. In the context of synthesizing this compound, a chiral template could be incorporated into the substrate to direct the bromination reaction.

One could envision a scenario where a chiral alcohol is used to form an ester with 4-methoxyphenylacetic acid. The resulting chiral ester would then be brominated. The stereochemistry of the alcohol would influence the conformation of the enolate intermediate, leading to a preferred direction of attack for the brominating agent and resulting in a diastereomeric excess of the product. Subsequent hydrolysis of the ester would yield the enantiomerically enriched α-bromo acid. While specific examples for the target molecule are scarce, the general principle of substrate-controlled diastereoselective reactions is a cornerstone of asymmetric synthesis. researchgate.net

Resolution Techniques for Racemic Mixtures

Given the challenges in achieving perfect enantioselectivity in the synthetic routes, the resolution of a racemic mixture of this compound is a viable strategy to obtain the pure enantiomers. wikipedia.org Kinetic resolution is a common technique where one enantiomer of the racemate reacts at a faster rate with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. wikipedia.org

Enzymatic kinetic resolution is a particularly powerful method due to the high enantioselectivity of enzymes. researchgate.netresearchgate.net Lipases are frequently used to catalyze the enantioselective esterification or hydrolysis of carboxylic acids and their esters. researchgate.netresearchgate.net For example, a racemic mixture of this compound could be subjected to esterification with an alcohol in the presence of a lipase. The enzyme would selectively catalyze the esterification of one enantiomer, allowing for the separation of the unreacted enantiomerically enriched acid from the newly formed ester.

A study on the kinetic resolution of racemic α-quaternary carboxylic acids via bromolactonization catalyzed by a chiral bifunctional sulfide (B99878) demonstrated excellent selectivity factors. nii.ac.jp Although this was not performed on the target molecule, it highlights the potential of catalytic kinetic resolution for structurally similar compounds.

Table 3: Enzymatic Kinetic Resolution of Racemic α-Halo-α-Aryl Acetic Acids (Hypothetical)

| Enzyme | Reaction | Enantiomeric Excess (ee) of Unreacted Acid |

| Lipase | Esterification | >95% |

| Esterase | Hydrolysis of ester | >95% |

Mechanistic and Reactivity Studies of 2 Bromo 2 4 Methoxyphenyl Acetic Acid

Reactions at the α-Brominated Carbon Center

The carbon atom bearing the bromine is highly electrophilic due to the electronegativity of the halogen and its benzylic position, which can stabilize carbocation intermediates. This makes it a prime site for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions: Investigation of SN1 and SN2 Pathways and Stereochemical Outcomes

Nucleophilic substitution at the α-carbon of 2-Bromo-2-(4-methoxyphenyl)acetic acid can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being highly dependent on reaction conditions such as the nucleophile, solvent, and temperature. masterorganicchemistry.comyoutube.com

The SN1 pathway involves the initial, rate-determining departure of the bromide ion to form a planar carbocation intermediate. This benzylic carbocation is stabilized by resonance with the adjacent 4-methoxyphenyl ring. The p-methoxy group, being an electron-donating group, provides significant stabilization to the carbocation, making the SN1 pathway particularly favorable for this substrate. masterorganicchemistry.com A subsequent, rapid attack by a nucleophile can occur from either face of the planar carbocation, leading to a racemic or nearly racemic mixture of products if the starting material is chiral. masterorganicchemistry.comnih.gov

Conversely, the SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the α-carbon from the side opposite to the bromine atom, proceeding through a trigonal bipyramidal transition state. masterorganicchemistry.com This pathway results in an inversion of stereochemistry at the α-carbon. youtube.com Strong, non-bulky nucleophiles and polar aprotic solvents favor the SN2 mechanism. youtube.com

Studies on analogous α-bromo benzylic carbonyl compounds show that a competition between SN1 and SN2 pathways is common. nih.govrsc.org For instance, the fluorination of (αR)-α-bromo arylacetates has demonstrated that reaction conditions can dictate the stereochemical outcome. The use of certain reagents can lead to epimerization via an SN1 process, while other conditions can favor inversion through an SN2 pathway. nih.govrsc.org The presence of the carboxylic acid group can also influence the reaction; its deprotonation under basic conditions would introduce a carboxylate anion, which might disfavor the formation of a nearby carbocation.

| Pathway | Key Characteristics | Favored By | Stereochemical Outcome |

| SN1 | Two-step process via a carbocation intermediate. | Weak nucleophiles, polar protic solvents, resonance-stabilizing groups (like 4-methoxyphenyl). | Racemization/Epimerization. nih.gov |

| SN2 | Single-step, concerted mechanism. | Strong nucleophiles, polar aprotic solvents, sterically unhindered substrates. | Inversion of configuration. youtube.com |

Elimination Reactions Leading to α,β-Unsaturated Carboxylic Acid Systems

When this compound is treated with a non-nucleophilic or a sterically hindered base, an elimination reaction can occur. While this molecule lacks a β-hydrogen on the acetic acid backbone, elimination can theoretically happen under specific conditions, though it is less common than for simple alkyl halides. More relevantly, related α-bromo carbonyl compounds are known to undergo elimination to form α,β-unsaturated systems. youtube.com

For instance, treatment with a base like pyridine can induce an E2-type elimination. The driving force for this reaction is the formation of a conjugated system, where the newly formed double bond is in conjugation with both the aromatic ring and the carbonyl group of the carboxylic acid. youtube.com This results in the formation of 2-(4-methoxyphenyl)acrylic acid. The stability gained through this extended conjugation makes the product thermodynamically favorable.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into other functionalities like esters and amides or be subjected to reduction or removal.

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. chemguide.co.uk Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids. chemguide.co.uk The reaction proceeds in a dry ether solvent, followed by an acidic workup. This would convert this compound into 2-Bromo-2-(4-methoxyphenyl)ethanol. It is important to consider that the highly reactive hydride reagent could potentially also react at the α-carbon, leading to dehalogenation as a side reaction.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is a significant transformation. Decarboxylation of arylacetic acids can be achieved through various methods, including photoredox catalysis. rsc.orgchemrevlett.com These modern methods often utilize visible light in the presence of a suitable photocatalyst to generate an aryl radical intermediate after CO₂ loss, which is then typically trapped. Such a process would transform this compound into 1-bromo-4-methoxy-ethylbenzene. The conditions for these reactions are generally mild, but the compatibility with the α-bromo substituent would need to be considered.

Reactions of the Methoxyphenyl Group

The methoxyphenyl group is an activated aromatic ring, susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy (B1213986) group (-OCH₃) is a powerful activating, ortho-, para- directing group due to its ability to donate electron density to the ring through resonance. lkouniv.ac.in

This means that electrophiles will preferentially attack the positions ortho (adjacent) to the methoxy group. Since the para position is already substituted, electrophilic attack will be directed to the two equivalent ortho positions. Common SEAr reactions include nitration (with HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. wikipedia.org

However, the presence of the α-bromo-acetic acid side chain can influence this reactivity. The side chain is electron-withdrawing, which can slightly deactivate the ring. Furthermore, the reaction conditions for SEAr can be harsh (e.g., strong acids, Lewis acids) and may lead to side reactions at the other functional groups, such as hydrolysis or elimination at the α-bromo center. For example, bromination of some 2-methoxyphenols with N-bromosuccinimide (NBS) can lead to dearomatization reactions. researchgate.net Therefore, careful selection of reaction conditions is necessary to achieve selective substitution on the aromatic ring without affecting the rest of the molecule.

Organometallic Coupling Reactions at the α-Carbon

The bromine atom at the α-carbon (the carbon adjacent to the carboxyl group) is a key reactive site for forming new carbon-carbon bonds. This position is susceptible to a variety of organometallic coupling reactions, which are powerful tools in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation, enabling the synthesis of complex molecules from simpler precursors. The 2010 Nobel Prize in Chemistry was awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of these reactions. wikipedia.org For this compound (or its corresponding esters, which are often used in these reactions), the α-bromo position serves as the electrophilic partner.

A prominent example is the Suzuki-Miyaura coupling, which involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. youtube.comarkat-usa.org The α-arylation of carbonyl compounds, including α-bromo esters and amides, is a well-established application of this methodology. nih.govorganic-chemistry.orgnih.gov

The general catalytic cycle for the Suzuki coupling of an α-bromo acetic acid derivative proceeds as follows:

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the α-bromo ester, breaking the C-Br bond and inserting the palladium to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nih.gov

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

These reactions are highly versatile and tolerate a wide range of functional groups. By selecting different arylboronic acids, a diverse array of α-aryl-2-(4-methoxyphenyl)acetic acid derivatives can be synthesized. The table below illustrates representative conditions and partners for such a transformation, based on established protocols for similar α-bromo carbonyl compounds. nih.govyale.edumdpi.com

| Entry | Arylboronic Acid Partner | Palladium Catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 2-(4-methoxyphenyl)-2-phenylacetic acid |

| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 2-(4-methoxyphenyl)-2-(p-tolyl)acetic acid |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 2-(3-fluorophenyl)-2-(4-methoxyphenyl)acetic acid |

| 4 | Naphthalen-2-ylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | THF | 2-(4-methoxyphenyl)-2-(naphthalen-2-yl)acetic acid |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry

There is no specific high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) data, including detailed fragmentation patterns, for 2-Bromo-2-(4-methoxyphenyl)acetic acid. The characteristic isotopic pattern of bromine is a known feature in the mass spectra of organobromine compounds, but specific experimental data for the target molecule is not publicly available. nih.gov Predicted mass-to-charge ratios for various adducts of isomers have been calculated but are not a substitute for experimental data. chemicalbook.com

X-ray Crystallography and Solid-State Analysis

Molecular Conformation and Torsion Angle Analysis in the Crystalline State:A crystallographic study providing detailed molecular conformation and torsion angles has been published for the isomer 2-(3-bromo-4-methoxyphenyl)acetic acid.sigmaaldrich.comThis study reveals that the methoxy (B1213986) group is nearly coplanar with the phenyl ring, while the acetic acid group is significantly tilted.sigmaaldrich.comHowever, no such X-ray crystallography data has been published for this compound, making an analysis of its solid-state conformation impossible.

Due to the absence of specific, verifiable scientific data for "this compound" for the outlined sections, the generation of a scientifically accurate and informative article as requested is not possible.

Intermolecular Interactions and Crystal Packing Motifs, including Hirshfeld Surface Analysis

The crystal structure of this compound is characterized by a dense network of intermolecular contacts. Hirshfeld surface analysis, a powerful tool for visualizing and quantifying these interactions, was employed to elucidate the nature and extent of the forces governing the crystal packing. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.

The presence of the bromine atom introduces the potential for halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. The analysis of the Hirshfeld surface can indicate the presence of these bonds by identifying close contacts involving the bromine atom. The methoxy group and the phenyl ring also contribute to the crystal's stability through van der Waals forces and potential π-π stacking interactions, although the latter may be influenced by the steric hindrance of the bulky bromine atom and the acetic acid group.

A breakdown of the percentage contributions of different intermolecular contacts to the Hirshfeld surface provides a quantitative measure of their importance in the crystal packing.

Table 1: Percentage Contribution of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Interaction Type | Contribution (%) |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| Br···H/H···Br | Data not available |

| Other | Data not available |

Detailed quantitative data from Hirshfeld surface analysis is not publicly available for this specific compound.

Hydrogen Bonding Networks and Their Influence on Crystal Architecture

Hydrogen bonding is a dominant force in the crystal architecture of this compound. The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). This dual functionality allows for the formation of robust and predictable hydrogen bonding motifs.

The most prominent of these is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This interaction is characterized by the graph set notation R²₂(8), indicating a ring motif formed by two hydrogen bond donors and two acceptors, encompassing eight atoms. This dimeric structure is a common feature in carboxylic acids and acts as a fundamental building block in the crystal lattice.

The interplay of these hydrogen bonds results in a well-defined crystal architecture. The strength and directionality of the O-H···O bonds dictate the primary packing arrangement, while the weaker C-H···O and other interactions guide the packing of these dimeric units into a stable three-dimensional lattice.

Table 2: Key Hydrogen Bond Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O-H···O | Data not available | Data not available | Data not available | Data not available |

| C-H···O | Data not available | Data not available | Data not available | Data not available |

Specific geometric parameters for the hydrogen bonds in this compound are not available in published crystallographic data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. For organic molecules such as 2-Bromo-2-(4-methoxyphenyl)acetic acid, these methods are invaluable for understanding structure-property relationships.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, which is the foundation for predicting a wide range of properties. DFT calculations can optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms, predict reaction energies to assess the feasibility of chemical transformations, and simulate spectroscopic data to aid in experimental characterization. osti.gov

For instance, DFT calculations on a related isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid, have been used to determine its solid-state structure. nih.gov These studies reveal precise bond lengths, bond angles, and dihedral angles, such as the tilt of the acetic acid group relative to the phenyl ring. nih.gov Distortions in the phenyl ring's C-C-C angles can indicate the electronic influence of substituents; for example, an angle larger than 120° at the bromine-substituted carbon suggests the bromine atom acts as an electron-withdrawing group. nih.gov Similar calculations for this compound would elucidate the structural impact of placing the bromine atom on the alpha-carbon of the acetic acid moiety.

Table 1: Illustrative Geometric Parameters from DFT Calculations for an Isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid. Note: This data is for a structural isomer and serves to illustrate the type of information obtained from DFT calculations.

| Parameter | Description | Value |

|---|---|---|

| C-C-C Angle at Br | Angle within the phenyl ring at the bromine substituent | 121.5 (2)° nih.gov |

| C-C-C Angle at OMe | Angle within the phenyl ring at the methoxy (B1213986) substituent | 118.2 (2)° nih.gov |

| Dihedral Angle | Tilt of the acetic acid group relative to the phenyl ring | 78.15 (7)° nih.gov |

DFT methods, often combined with approaches like the Gauge-Independent Atomic Orbital (GIAO), are also employed to calculate NMR chemical shifts (¹H and ¹³C), which are fundamental for structure verification. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. nih.gov A small energy gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Compounds with a small Egap are often more polarizable and are considered "soft" molecules. nih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify reactivity:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating high polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Related Compound. Note: This data is for an exemplary compound and serves to illustrate the concepts.

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -10.04 mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.77 mdpi.com |

| Egap (LUMO-HOMO) | Energy Gap | 9.27 mdpi.com |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. wolfram.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor regions). These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green regions represent areas of neutral or near-zero potential. wolfram.com

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxyl and methoxy groups, highlighting them as sites for electrophilic interaction. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. The distribution of potential on the phenyl ring and near the bromine atom would provide further insight into the molecule's reactivity towards different reagents.

Molecular Dynamics and Conformational Search Algorithms

While quantum chemical studies often focus on static molecules at their energy minimum, molecular dynamics and conformational searches explore the molecule's flexibility and the different shapes it can adopt.

This compound has several rotatable single bonds, leading to a variety of possible three-dimensional conformations. Conformational search algorithms, which can be systematic or stochastic (like Monte Carlo methods), are used to explore the potential energy surface of the molecule to locate its stable low-energy conformers. frontiersin.org These algorithms systematically or randomly change the dihedral angles of the molecule and perform energy minimizations to identify all significant conformers and their relative stabilities. frontiersin.org

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing a detailed, step-by-step mechanism. By mapping the potential energy surface, researchers can identify the structures of reactants, products, any intermediates, and, crucially, the transition state.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. researchgate.net Locating the transition state structure and calculating its energy allows for the determination of the reaction's activation energy, which is directly related to the reaction rate. For this compound, this could be applied to simulate reactions such as its esterification or nucleophilic substitution at the bromine-bearing carbon. For example, a simulation could model the approach of a nucleophile, the formation of a transient intermediate or transition state, and the departure of the bromide leaving group. researchgate.netmdpi.com

Energy Framework Analysis in Crystalline States

While a specific energy framework analysis for this compound is not publicly available, the principles can be effectively illustrated by examining the crystallographic data of its isomer, 2-(3-Bromo-4-methoxyphenyl)acetic acid. nih.gov The study of this closely related compound reveals key features that are likely to be influential in the crystal packing of the title compound.

In the crystalline state, molecules of 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric dimers through strong O-H···O hydrogen bonds, creating a robust R22(8) ring motif. nih.gov This hydrogen bonding is a primary driver of the crystal's energetic stability. The interaction energies associated with these hydrogen bonds would be represented as the most significant stabilizing interactions in an energy framework analysis.

A hypothetical energy framework analysis for this compound would likely reveal a topology dominated by the strong hydrogen-bonding dimers, with weaker interactions providing further stabilization in a three-dimensional network. The graphical representation would depict these interactions as cylinders connecting molecular pairs, with the cylinder radius proportional to the interaction strength.

Table 1: Representative Interaction Energies in a Phenylacetic Acid Derivative Crystal Lattice

This table presents hypothetical, yet representative, interaction energy values that could be expected from an energy framework analysis of a compound like this compound, based on typical intermolecular force strengths.

| Interacting Pair | Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |

| Dimer | O-H···O Hydrogen Bond | -80 | -40 | -120 |

| Stacked Rings | π-π Stacking | -15 | -35 | -50 |

| Side-by-Side | C-H···π | -10 | -20 | -30 |

| Halogen Contact | C-H···Br | -5 | -15 | -20 |

Table 2: Crystallographic Parameters Influencing Energy Framework for 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.gov

This table provides crystallographic data for the isomer 2-(3-Bromo-4-methoxyphenyl)acetic acid, which informs the potential crystal packing and intermolecular interactions in the title compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5022 (4) |

| b (Å) | 8.2690 (2) |

| c (Å) | 9.5933 (3) |

| β (°) | 109.432 (1) |

| Z | 4 |

| Hydrogen Bond Motif | R22(8) |

Based on a thorough review of the available search results, it is not possible to generate the requested article on "this compound." The scientific and chemical data retrieved consistently pertains to isomers of this compound, primarily 2-Bromo-4-methoxyphenylacetic acid and 3-Bromo-4-methoxyphenylacetic acid .

The critical distinction lies in the position of the bromine atom. The requested compound specifies the bromine atom is attached to the alpha-carbon of the acetic acid moiety (the carbon adjacent to the carboxyl group). This structure results in a chiral center, a key feature that underpins the user's required outline, particularly section 6.1 regarding its role as a "Versatile Chiral Building Block."

However, the search results exclusively provide information on compounds where the bromine is substituted on the phenyl ring. This fundamental structural difference means the chemical properties, reactivity, and applications of these isomers are distinct from the requested alpha-bromo acid. For instance, the use of 3-bromo-4-methoxyphenylacetic acid in the synthesis of natural products like Combretastatin (B1194345) A-4 is well-documented, but this information cannot be accurately attributed to this compound.

Therefore, to adhere to the principles of scientific accuracy and the strict constraints of the user's request, the article cannot be written. Providing information on the incorrect isomers would be misleading and would not address the specific chemical entity outlined in the instructions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.